1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure and properties, which include high thermal stability and specific solubility characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles and results in a mixture of regioisomers . Functionalization of the 5-position can be achieved through lithiation in flow, followed by trapping in batch with a series of electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring control over reaction conditions to avoid precipitation and other issues .
Chemical Reactions Analysis
Types of Reactions
1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced form.
Substitution: Common substitution reactions include N-arylation, where the pyrazole ring undergoes alkylation with alkyl iodides in DMF.
Common Reagents and Conditions
Oxidizing Agents: Used in oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Electrophiles: Utilized in lithiation and trapping reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkyl pyrazoles are formed during alkylation reactions .
Scientific Research Applications
1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole involves its interaction with molecular targets and pathways. The compound’s effects are exerted through its ability to undergo various chemical reactions, such as alkylation and lithiation . These reactions enable the compound to modify other molecules, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole: A pyrazole derivative used as a building block in the synthesis of various pharmaceuticals.
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Another fluorinated pyrazole with unique properties.
Uniqueness
1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole stands out due to its specific combination of trifluoroacetyl, perfluorohexyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF19N2O/c13-5(14,2-1-3(6(15,16)17)33(32-2)4(34)7(18,19)20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)31/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVBFQAGFWDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF19N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893377 | |
Record name | 3-(Perfluorohexyl)-1-(trifluoroacetyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261778-38-5 | |
Record name | 3-(Perfluorohexyl)-1-(trifluoroacetyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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